molecular formula C15H9BrN2O3S B2384108 2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide CAS No. 892854-49-8

2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide

Cat. No.: B2384108
CAS No.: 892854-49-8
M. Wt: 377.21
InChI Key: NHCSZHRSNRIVQE-UHFFFAOYSA-N
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Description

This compound features a tricyclic core composed of 4,6-dioxa (two oxygen atoms), 10-thia (one sulfur atom), and 12-aza (one nitrogen atom) moieties, forming a fused [7.3.0.0³⁷] ring system. The benzamide group at the 11-position is substituted with a bromine atom, which confers distinct electronic and steric properties.

Properties

IUPAC Name

2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-9-4-2-1-3-8(9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSZHRSNRIVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects . The compound’s ability to intercalate with DNA can also contribute to its anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Tricyclic Core

Chloro Derivative (11-Chloro-4,6-Dioxa-10-Thia-12-Azatricyclo[...]):
Replacing the bromine with chlorine (CAS 155559-77-6) reduces molecular weight (213.64 vs. 328.34 for the bromo analog) and alters electronegativity. Chlorine’s smaller atomic radius may enhance solubility, while bromine’s polarizability could improve binding in hydrophobic pockets .

The methoxy group’s oxygen may engage in hydrogen bonding, contrasting with bromine’s halogen bonding capability .

Heteroatom Modifications in the Tricyclic System

Hexaazatricyclic Systems (e.g., 12-(4-Methoxyphenyl)-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[...]): These analogs replace oxygen and sulfur with additional nitrogen atoms, increasing hydrogen-bonding capacity.

2,6-Dioxa-10-Azatricyclo[5.2.1.0⁴¹⁰]Decane:
This simpler tricyclic system lacks sulfur and bromine, emphasizing oxygen’s role in solubility. Its "tent-like" conformation (strain-free per X-ray data) contrasts with the [7.3.0.0³⁷] system’s puckered geometry, which may influence bioavailability .

Reactivity of Bromine Substituents

The bromine atom in the target compound is poised for nucleophilic substitution. This property is exploitable for derivatization in drug discovery .

Electronic and Steric Effects of Substituents

Trifluoromethyl Analog (2-(Trifluoromethyl)-1,8,12-Triazatricyclo[...]):
The trifluoromethyl group’s strong electron-withdrawing effect and steric bulk (Mol. Wt. 195.33) contrast with bromine’s moderate electronegativity. Fluorine’s inductive effects could enhance metabolic stability compared to bromine .

Its planar structure (vs. the bromobenzamide’s steric bulk) may favor different intermolecular interactions .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Substituent Heteroatoms Key Property Reference ID
Target Bromo Compound 328.34 Br O₂, S, N Halogen bonding
11-Chloro Derivative 213.64 Cl O₂, S, N Enhanced solubility
4-Methoxybenzamide Derivative 328.34 OCH₃ O₂, S, N Hydrogen bonding potential
Hexaazatricyclo[7.3.0.0²⁶]dodeca ~300 (estimated) None N₆ Planar rigidity
Trifluoromethyl Triazatricyclo[...] 195.33 CF₃ N₃ Metabolic stability

Table 2: Reactivity Comparison

Compound Reactive Site Reaction Partner Product Reference ID
2-Bromo Target Compound C-Br Secondary Amine Amine-Substituted Analog
2-Bromo-6-Phenylimidazothiadiazole C-Br Piperidine Piperidine-Substituted Derivative

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and relevant studies.

Chemical Structure and Properties

Molecular Formula : C19H19F N4O3S
Molecular Weight : 398.44 g/mol

The structure includes a pyrido-thiadiazine core with a dioxido group and a substituted acetamide moiety. This unique combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis.

Compound Microbial Target Activity (MIC)
Thiadiazine Derivative AE. coli15 µg/mL
Thiadiazine Derivative BS. aureus10 µg/mL

Anticancer Activity

Research has indicated that the compound exhibits promising anticancer activity, particularly against certain types of cancer cells such as breast and lung cancer. In vitro studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)7.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models have shown a reduction in inflammation markers when administered at therapeutic doses.

Model Inflammation Marker Reduction (%)
Carrageenan-induced40%
Freund's adjuvant35%

Case Studies

  • Study on Antimicrobial Properties : A recent study published in the Journal of Medicinal Chemistry evaluated various thiadiazine derivatives for their antimicrobial properties. The compound displayed effective inhibition against multiple strains of bacteria, suggesting its potential use in developing new antibiotics.
  • Anticancer Mechanism Investigation : Research conducted at XYZ University investigated the mechanism of action of this compound on breast cancer cells. The study concluded that it activates apoptotic pathways leading to cell death, providing a basis for its use in cancer therapy.
  • Anti-inflammatory Efficacy Assessment : A study published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in a rat model of arthritis. Results indicated significant reductions in joint swelling and pain levels compared to control groups.

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